Cas no 2228689-88-9 (3-amino-4,4-difluoropentan-1-ol)

3-Amino-4,4-difluoropentan-1-ol is a fluorinated amino alcohol compound characterized by its unique structural features, including a difluoromethyl group and a terminal hydroxyl functionality. This bifunctional molecule serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both amino and hydroxyl groups enables diverse derivatization, while the difluoromethyl moiety enhances metabolic stability and lipophilicity in target molecules. Its well-defined reactivity profile makes it valuable for constructing complex scaffolds. The compound is typically handled under controlled conditions due to its sensitivity, and its purity is critical for reproducibility in synthetic applications.
3-amino-4,4-difluoropentan-1-ol structure
2228689-88-9 structure
Product Name:3-amino-4,4-difluoropentan-1-ol
CAS No:2228689-88-9
MF:C5H11F2NO
MW:139.143748521805
CID:6290741
PubChem ID:165755545
Update Time:2025-06-25

3-amino-4,4-difluoropentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-4,4-difluoropentan-1-ol
    • EN300-1944261
    • 2228689-88-9
    • Inchi: 1S/C5H11F2NO/c1-5(6,7)4(8)2-3-9/h4,9H,2-3,8H2,1H3
    • InChI Key: KQEXSVZOSQMTHN-UHFFFAOYSA-N
    • SMILES: FC(C)(C(CCO)N)F

Computed Properties

  • Exact Mass: 139.08087030g/mol
  • Monoisotopic Mass: 139.08087030g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 87
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 46.2Ų

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Additional information on 3-amino-4,4-difluoropentan-1-ol

Introduction to 3-Amino-4,4-Difluoropentan-1-ol (CAS No. 2228689-88-9)

3-Amino-4,4-difluoropentan-1-ol (CAS No. 2228689-88-9) is a synthetic compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, including an amino group and two fluorine atoms on the same carbon atom, which confer it with distinct chemical and biological properties.

The 3-amino-4,4-difluoropentan-1-ol molecule is a versatile building block for the synthesis of more complex organic compounds. Its amino group and difluoro substitution provide opportunities for further functionalization and modification, making it a valuable intermediate in the development of novel pharmaceuticals and materials. Recent studies have highlighted its potential in various applications, from drug discovery to the synthesis of advanced materials.

In the context of medicinal chemistry, 3-amino-4,4-difluoropentan-1-ol has shown promise as a precursor for the synthesis of bioactive molecules. The presence of the amino group allows for the formation of amides and other nitrogen-containing functionalities, which are crucial for many biological activities. Additionally, the difluoro substitution can influence the pharmacokinetic properties of the resulting compounds, such as their solubility, stability, and metabolic profile.

One notable application of 3-amino-4,4-difluoropentan-1-ol is in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes in the body. The amino group in 3-amino-4,4-difluoropentan-1-ol can be used to create prodrugs with improved bioavailability and reduced toxicity compared to their parent compounds. This approach has been particularly useful in the treatment of diseases where targeted drug delivery is essential.

Recent research has also explored the use of 3-amino-4,4-difluoropentan-1-ol in the synthesis of fluorinated polymers. Fluorinated polymers are known for their exceptional chemical resistance, thermal stability, and low surface energy. The introduction of difluoro groups into polymer chains can enhance these properties, making them suitable for applications in coatings, adhesives, and biomedical devices. The amino group in 3-amino-4,4-difluoropentan-1-ol can serve as a reactive site for polymerization reactions, enabling the creation of tailor-made polymers with specific functionalities.

In addition to its applications in medicinal chemistry and materials science, 3-amino-4,4-difluoropentan-1-ol has been studied for its potential as a chiral auxiliary. Chiral auxiliaries are used to control stereochemistry during asymmetric synthesis reactions. The unique structure of 3-amino-4,4-difluoropentan-1-ol, particularly its amino and difluoro groups, can facilitate enantioselective transformations and help achieve high levels of stereoselectivity in complex molecule synthesis.

The synthesis of 3-amino-4,4-difluoropentan-1-ol typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions involving fluorinated intermediates and subsequent reduction steps to introduce the amino group. Advances in catalytic methods have also contributed to more efficient and environmentally friendly syntheses of this compound.

From a safety perspective, handling 3-amino-4,4-difluoropentan-1-ol requires adherence to standard laboratory practices to ensure worker safety and environmental protection. While it is not classified as a hazardous material or controlled substance, proper storage and disposal procedures should be followed to prevent any potential risks associated with its use.

In conclusion, 3-amino-4,4-difluoropentan-1-ol (CAS No. 2228689-88-9) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure makes it an attractive candidate for further research and development in fields such as medicinal chemistry, materials science, and asymmetric synthesis. As ongoing studies continue to uncover new properties and applications of this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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